molecular formula C20H22BrN3O4 B11975710 4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide CAS No. 302910-37-8

4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide

Cat. No.: B11975710
CAS No.: 302910-37-8
M. Wt: 448.3 g/mol
InChI Key: NVQTWQSIVWDZPK-WSDLNYQXSA-N
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Description

4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide typically involves the condensation reaction between 5-BR-2,4-dimethoxybenzaldehyde and hydrazine derivatives. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then reacted with N-(3-methylphenyl)-4-oxobutanamide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide: can be compared with other hydrazone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

302910-37-8

Molecular Formula

C20H22BrN3O4

Molecular Weight

448.3 g/mol

IUPAC Name

N'-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3-methylphenyl)butanediamide

InChI

InChI=1S/C20H22BrN3O4/c1-13-5-4-6-15(9-13)23-19(25)7-8-20(26)24-22-12-14-10-16(21)18(28-3)11-17(14)27-2/h4-6,9-12H,7-8H2,1-3H3,(H,23,25)(H,24,26)/b22-12+

InChI Key

NVQTWQSIVWDZPK-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)Br

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=CC2=CC(=C(C=C2OC)OC)Br

Origin of Product

United States

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